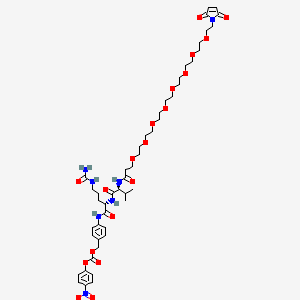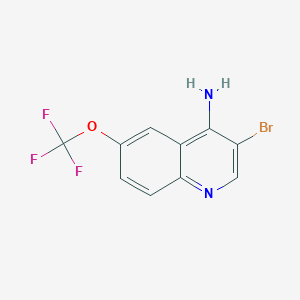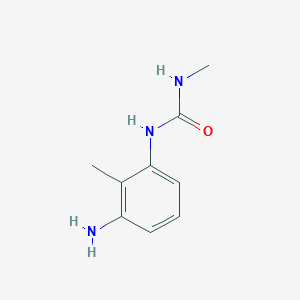
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is a chlorinated pyridazine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. Its molecular structure consists of a pyridazine ring substituted with three chlorine atoms and an ethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride. The reaction is carried out in a nitrogen-purged Schlenk flask, heated to 100°C for several hours. The product is then purified through a series of extractions and chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridazine derivatives, while reduction can produce partially dechlorinated compounds.
Scientific Research Applications
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 3,6-dichloropyridazine-4-carboxylate
- Ethyl 4,6-dichloropyridazine-3-carboxylate
Comparison: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is unique due to the presence of three chlorine atoms on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different substitution patterns and bioactivity profiles, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C7H5Cl3N2O2 |
|---|---|
Molecular Weight |
255.5 g/mol |
IUPAC Name |
ethyl 4,5,6-trichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-2-14-7(13)5-3(8)4(9)6(10)12-11-5/h2H2,1H3 |
InChI Key |
PZUCZOKXVPNSST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)



![6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)





![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)

